Lipophilicity Modulation: LogP Shift via Methyl Branching Compared to Linear Analog
The methyl branch at the 2-position of the propanol chain in the target compound increases its computed lipophilicity (XLogP3 = 2.4) compared to its linear, non-branched analog 2-(5-fluoro-2-methoxyphenyl)propan-1-ol (XLogP3 = 1.9) [1][2]. This 0.5 log unit increase represents a significant shift in partitioning behavior for a compound of this size class (MW ~200 Da), directly impacting passive membrane permeability and non-specific protein binding [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 2-(5-fluoro-2-methoxyphenyl)propan-1-ol: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computed by XLogP3 algorithm, PubChem 2019.06.18 release |
Why This Matters
For procurement, this quantifiable difference means the target compound offers a distinct lipophilicity profile for SAR exploration, avoiding the need for additional synthetic steps to introduce a methyl branch later.
- [1] PubChem. Compound Summary for CID 82783179: 3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 71602621: 2-(5-fluoro-2-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information. View Source
- [3] Wenlock, M. C., & Barton, P. (2013). In silico physicochemical parameter predictions. Molecular Pharmaceutics, 10(4), 1224-1235. View Source
